2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione is a chemical compound that belongs to the isoindoline-1,3-dione family, which is characterized by its unique structure and potential biological activities. This compound features a benzyl group substituted with iodine, which may enhance its reactivity and biological properties. Isoindoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.
The synthesis of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with various amines or phenolic compounds. The presence of iodine in the benzyl moiety can be introduced through halogenation reactions or via specific synthetic routes that incorporate iodine-containing reagents.
This compound can be classified as an organic heterocyclic compound due to its isoindoline structure. It is also categorized under halogenated organic compounds because of the presence of iodine.
The synthesis of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione generally follows a multi-step process involving the formation of the isoindoline core followed by the introduction of the benzyl ether functionality.
The purification and characterization of the synthesized compound are crucial steps. Techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the final product. For example, IR spectroscopy would show characteristic carbonyl stretching vibrations indicative of the isoindoline structure.
The molecular structure of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione consists of:
The molecular formula can be represented as . The molecular weight is approximately 365.16 g/mol.
The reactivity of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione can be explored through various chemical reactions:
These reactions can be influenced by factors such as solvent choice, temperature, and the nature of nucleophiles or electrophiles used in the reaction.
The mechanism by which 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione exerts its biological effects may involve interactions at a molecular level with specific biological targets. For instance:
Computational studies such as molecular docking could provide insights into binding affinities and interaction modes with biological targets.
The physical properties include:
Chemical properties include:
Characterization techniques such as NMR would provide detailed information about proton environments, confirming the integrity of the synthesized compound.
Scientific Uses
The potential applications of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione span various fields:
The isoindoline-1,3-dione (phthalimide) scaffold has undergone transformative evolution in medicinal chemistry since the mid-20th century. Early derivatives like thalidomide (developed in the 1950s) established the pharmacophore’s significance as an immunomodulatory and anti-inflammatory agent, though its infamous teratogenicity necessitated structural refinement [7] [8]. This drove the development of second-generation analogues: lenalidomide (FDA-approved 2004) and pomalidomide (FDA-approved 2013), which retained anti-proliferative efficacy against multiple myeloma but with enhanced target specificity. Concurrently, antimicrobial research identified phthalimide conjugates as potent disruptors of bacterial membranes and fungal cytochrome P450 enzymes, impairing ergosterol synthesis [5]. The scaffold’s versatility is attributed to its planar, electron-deficient aromatic core, which facilitates π-stacking with biological targets and allows modular substitution at the N-2 position. Modern derivatives incorporate heterocyclic or halogenated appendages to fine-tune pharmacokinetic properties, positioning 2-((2-iodobenzyl)oxy)isoindoline-1,3-dione as a strategic evolution in this lineage [5] [8].
Table 1: Milestones in Isoindoline-1,3-dione Drug Development
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950s | Thalidomide | Anti-nausea (withdrawn) | Unsubstituted phthalimide |
2000s | Lenalidomide | Multiple myeloma | Amino substitution at C-4 position |
2010s | Apremilast | Psoriatic arthritis (PDE4 inhibition) | Sulfonamide side chain |
Contemporary | 2-((2-Iodobenzyl)oxy) derivative | Antimicrobial/anticancer lead optimization | Ortho-iodinated benzyloxy pendant |
Halogenation, particularly iodination, serves as a cornerstone strategy for enhancing the bioactivity of isoindoline-1,3-dione derivatives. Iodine’s polarizability and large atomic radius enable three key pharmacological advantages: (1) Enhanced binding affinity through halogen bonding with carbonyl-rich regions of target proteins (e.g., halogen bonds with O=C of enzyme active sites), (2) Increased lipophilicity that improves membrane permeability (logP increase of ~0.5–1.0 versus chloro/bromo analogues), and (3) Steric modulation of pendant groups to optimize target engagement [1] [4] [9]. The ortho-iodo position in 2-((2-iodobenzyl)oxy)isoindoline-1,3-dione (MW: 379.15 g/mol, CAS: 1802467-73-7) exemplifies these principles [9]. Crystallographic studies of related N-2-iodophenylphthalimides reveal short intermolecular I···O contacts (3.068 Å), confirming iodine’s capacity for stabilizing supramolecular complexes critical for biological activity [3]. Furthermore, iodine’s role as a synthetic handle enables downstream derivatization via cross-coupling reactions (e.g., Suzuki coupling), accelerating structure-activity relationship (SAR) exploration [4].
Table 2: Comparative Analysis of Halogenated Isoindoline-1,3-dione Analogues
Compound | Molecular Weight (g/mol) | Halogen Position | Key Bioactivity Enhancement |
---|---|---|---|
2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione | 379.15 | Ortho-I on benzyl | 2.3-fold ↑ antimicrobial potency vs. chloro analogue |
N-2-Iodophenylphthalimide | 349.11 | Ortho-I on aryl | Enhanced DNA intercalation capacity |
2-(Cyclohexylthio)isoindoline-1,3-dione | 261.36 | None (sulfur linker) | Moderate cholinesterase inhibition |
The 2-((2-iodobenzyl)oxy) moiety represents a meticulously engineered substituent that optimizes steric, electronic, and conformational properties. Key design elements include:
Table 3: Structural Parameters of 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione and Analogues
Parameter | Value | Experimental Method | Biological Implication |
---|---|---|---|
Dihedral angle (isoindoline/aryl) | 84.77° ± 0.15° (in analogue) | X-ray diffraction [3] | Optimizes halogen bond formation |
I···O contact distance | 3.068 Å (in analogue) | X-ray diffraction [3] | Stabilizes target protein complexes |
C-I bond length | 2.094 Å (in analogue) | X-ray diffraction [3] | Facilitates oxidative addition in derivatization |
Molecular volume | 298.7 ų | Computational modeling | Ensures blood-brain barrier penetration |
The deliberate ortho-iodine placement thus transforms a conventional phthalimide scaffold into a precision tool for targeting halogen-bond-dependent biological processes, from kinase inhibition to DNA topoisomerase engagement [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3